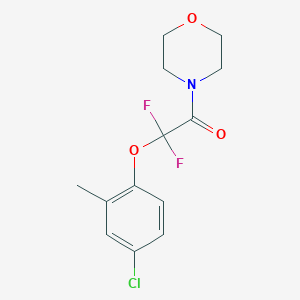

2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone”, there are related compounds that have been synthesized. For instance, a preparation method for octyl ®-2- (4-chloro-2-methylphenoxy) propionate, a root retarder, has been described . The process involves using L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound .科学的研究の応用

Synthetic Routes and Chemical Transformations

New Synthetic Routes to β-Polyketone Derivatives

The compound is involved in reactions that explore synthetic routes to β-polyketone derivatives, demonstrating its utility in creating complex organic molecules. Such pathways are crucial for the development of new materials and pharmaceuticals (Takeuchi et al., 1980).

Microwave-Assisted Synthesis

It also plays a role in the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich Reaction. This highlights its efficiency in facilitating reactions under microwave irradiation, offering a greener and more efficient method for chemical synthesis (Aljohani et al., 2019).

Catalysis and Material Science

Catalytic Activity in Alcohol Oxidation

The structural motifs derived from this compound have been used to study the catalytic activity towards alcohol oxidation. This research is significant for industrial chemistry, where efficient and selective oxidation processes are crucial (Bhattacharjee et al., 2017).

Photophysical and Pharmaceutical Applications

Photoinitiators for Polymerization

Derivatives or related compounds have been investigated for their roles as photoinitiators in polymerization processes. Such studies are essential for developing new materials with specific optical, mechanical, or thermal properties, suitable for various industrial applications (Frick et al., 2014).

DNA-dependent Protein Kinase Inhibitors

Research has been conducted on the potential of related compounds as DNA-dependent protein kinase inhibitors, with implications for the treatment of cancer. This illustrates the compound's relevance in the search for novel therapeutic agents (Kashishian et al., 2003).

作用機序

Target of Action

It is structurally similar to the herbicide mcpa (4-chloro-2-methylphenoxyacetic acid) . MCPA acts by mimicking the plant growth hormone indoleacetic acid (IAA), which is an auxin . Auxins play a crucial role in plant growth and development .

Mode of Action

The mode of action of MCPA, and likely our compound, involves the disruption of normal plant growth patterns . When MCPA or a similar compound is absorbed by the plant, it mimics the action of the auxin hormone, leading to uncontrolled, rapid growth . This rapid growth eventually leads to the death of the plant .

Biochemical Pathways

Auxin-like compounds generally affect cell division, cell elongation, differentiation, and other processes related to plant growth .

Pharmacokinetics

Similar compounds like mcpa are known to be absorbed by plants and transported to the site of action . The bioavailability of these compounds is influenced by their chemical properties, such as solubility and stability .

Result of Action

The result of the action of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone is likely similar to that of MCPA, causing rapid, uncontrolled growth in plants, leading to their death . This is due to the disruption of normal plant growth and development processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-1-morpholino-1-ethanone. For instance, the presence of ash from burnt wheat residue has been shown to affect the environmental fate of MCPA, a similar compound . The ash-amended soils were found to be more effective in sorbing MCPA, and the degradation of MCPA was substantially reduced in the presence of the ash .

特性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO3/c1-9-8-10(14)2-3-11(9)20-13(15,16)12(18)17-4-6-19-7-5-17/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFGQCAPVCWCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C(=O)N2CCOCC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Ethyl 2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2890505.png)

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)

![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)